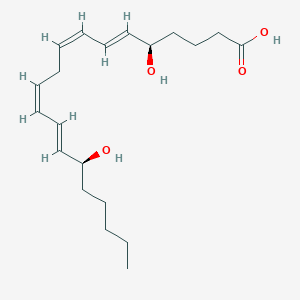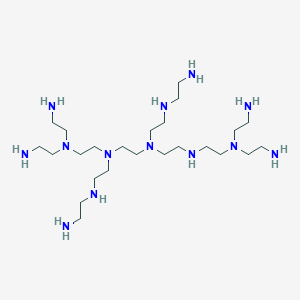
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid, also known as 5,15-DiHETE, is a biologically active metabolite of arachidonic acid. It is a lipid mediator that plays a crucial role in the regulation of various physiological processes, including inflammation, immune response, and vascular homeostasis.
Mécanisme D'action
The mechanism of action of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid involves its interaction with various receptors and enzymes. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid metabolism and inflammation. It also interacts with the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of insulin secretion. Furthermore, this compound inhibits the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and widespread. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also plays a crucial role in the regulation of immune response by modulating the activity of immune cells. Additionally, this compound has been shown to have a vasodilatory effect on blood vessels, which helps to regulate blood pressure. It also regulates lipid metabolism and insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid in lab experiments is that it is a natural metabolite of arachidonic acid, which is abundant in the body. This makes it easier to study its effects in vivo. However, the synthesis of this compound is complex and requires the use of 15-LOX enzyme, which is not readily available. This limits its use in lab experiments.
Orientations Futures
There are several future directions for the study of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid. One direction is to investigate its role in the regulation of lipid metabolism and insulin secretion. Another direction is to study its effects on the cardiovascular system and its potential use in the treatment of cardiovascular diseases. Additionally, the development of novel synthetic methods for the production of this compound could pave the way for its use in therapeutic applications.
Méthodes De Synthèse
The synthesis of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid involves the oxidation of arachidonic acid by 15-lipoxygenase (15-LOX) enzyme. The enzyme catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then reduced by glutathione peroxidase to form this compound.
Applications De Recherche Scientifique
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid has been extensively studied for its role in various physiological processes. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also plays a crucial role in the regulation of immune response by modulating the activity of immune cells. Additionally, this compound has been shown to have a vasodilatory effect on blood vessels, which helps to regulate blood pressure.
Propriétés
IUPAC Name |
(5R,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXCGPWGSUMNI-YGNZZZABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



